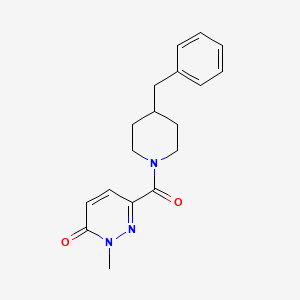

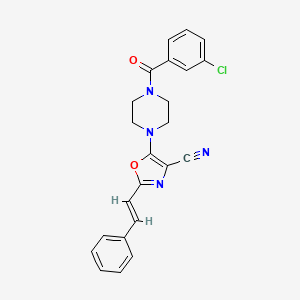

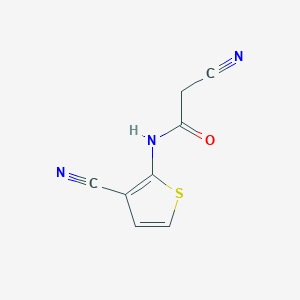

![molecular formula C15H15N3O B2661842 4-Morpholinopyrrolo[1,2-a]quinoxaline CAS No. 478032-21-2](/img/structure/B2661842.png)

4-Morpholinopyrrolo[1,2-a]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .

Synthesis Analysis

Pyrrolo[1,2-a]quinoxalines can be synthesized based on derivatives of quinoxalines . The creation of the pyrrolo[1,2-a]pyrazine system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .

Chemical Reactions Analysis

Quinoxalines have been synthesized under transition-metal-free conditions . This aspect is presented alongside the mechanistic rationalization and limitations of the reaction methodologies .

Physical and Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature .

Applications De Recherche Scientifique

Synthesis and Photophysical Properties

A study by Bonacorso et al. (2018) describes the synthesis of new quinoline derivatives, including those with morpholine substituents, through the Buchwald–Hartwig amination. These compounds exhibit significant photophysical properties due to intraligand and charge-transfer type transitions, which are pivotal in aromatic structures. Furthermore, their strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, highlight their potential in biomolecular research and drug design (Bonacorso et al., 2018).

Antimalarial Activity

Quinoline derivatives, including those related to 4-Morpholinopyrrolo[1,2-a]quinoxaline, have shown promising antimalarial activity. Fitch (2004) discussed two subclasses of quinoline antimalarial drugs, their mechanisms, and the role of ferriprotoporphyrin IX in their action. This underscores the therapeutic potential of quinoline derivatives in treating malaria (Fitch, 2004).

Antiviral and Interferon Inducing Ability

Shibinskaya et al. (2010) explored the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent antiviral and interferon-inducing capabilities. This research provides insight into the potential use of these compounds in developing antiviral therapies (Shibinskaya et al., 2010).

Anticancer Activity

Research on quinoline derivatives has extended into the realm of cancer therapy. Solomon and Lee (2011) reviewed the synthetic versatility of quinoline and its analogs, which have shown effective anticancer activity. These compounds inhibit various cancer drug targets, including tyrosine kinases and DNA repair mechanisms, offering a promising avenue for cancer drug development (Solomon & Lee, 2011).

Antimicrobial Activity

Ashok et al. (2016) synthesized quinoline-based chalcones with morpholine, piperidine, and pyrrolidine substituents, demonstrating significant antimicrobial activity against bacterial and fungal strains. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Ashok et al., 2016).

Safety and Hazards

Orientations Futures

Quinoxalines and their derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry .

Propriétés

IUPAC Name |

4-pyrrolo[1,2-a]quinoxalin-4-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-5-13-12(4-1)16-15(14-6-3-7-18(13)14)17-8-10-19-11-9-17/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTYFCZKDMVEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

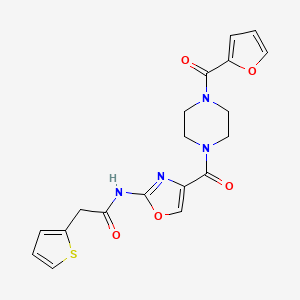

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)

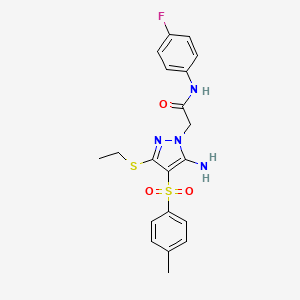

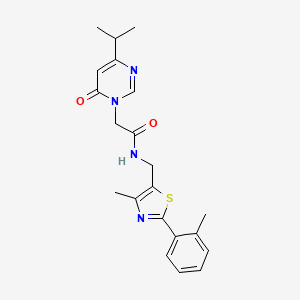

![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)

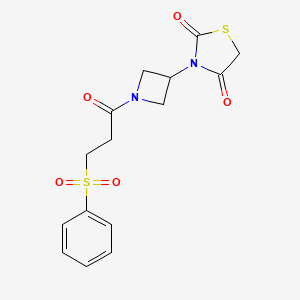

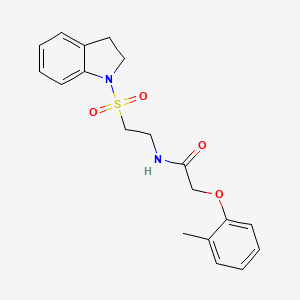

![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2661770.png)

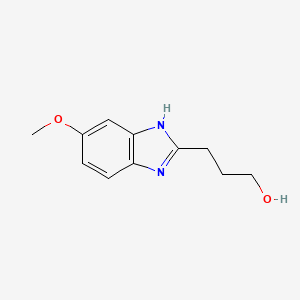

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)